molecular formula C11H13N3O2 B15388727 Butyl 4-azidobenzoate

Butyl 4-azidobenzoate

Cat. No.: B15388727
M. Wt: 219.24 g/mol
InChI Key: KYXBVNJVUKGTKD-UHFFFAOYSA-N
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Description

Butyl 4-azidobenzoate is an ester derivative of 4-azidobenzoic acid, characterized by the presence of an azide (-N₃) functional group. The azide group confers unique reactivity, enabling applications in click chemistry and polymer synthesis.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

butyl 4-azidobenzoate

InChI

InChI=1S/C11H13N3O2/c1-2-3-8-16-11(15)9-4-6-10(7-5-9)13-14-12/h4-7H,2-3,8H2,1H3

InChI Key

KYXBVNJVUKGTKD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Butyl Acrylate

Structural and Functional Differences :

  • Functional Groups : Butyl acrylate contains an acrylate group (CH₂=CHCOO⁻), whereas butyl 4-azidobenzoate features a benzoyl azide moiety. The azide group in the latter enables photochemical or thermal reactivity (e.g., cycloaddition reactions), unlike the polymerization-driven applications of acrylates.
  • Applications: Butyl acrylate is widely used as a monomer in plastics, adhesives, and coatings due to its polymerizable double bond . this compound is niche, employed in synthesizing cyanine dyes for optoelectronics .
Butylcarbitol Acetate

Structural and Functional Differences :

  • Functional Groups : Butylcarbitol acetate is a glycol ether ester (C10H20O4), lacking reactive groups like azides or acrylates.
  • Applications :
    • Primarily a high-boiling solvent (246.7°C) for paints, inks, and cleaners .
    • This compound’s electronic applications contrast sharply with this solvent-based utility.

Physical and Chemical Properties :

Property Butylcarbitol Acetate This compound (Inferred)
Boiling Point 246.7°C Likely lower (ester with azide)
Water Solubility 6.5 g/100g (25°C) Expected low (aromatic ester)
Reactivity Stable; non-reactive High (azide participation in reactions)

Key Contrast : Butylcarbitol acetate’s inertness and solvent properties diverge from this compound’s reactivity and electronic material applications.

4-Hydroxybenzaldehyde

Structural and Functional Differences :

  • Functional Groups : Contains a benzaldehyde group with a hydroxyl substituent, unlike the azide-ester in this compound.
  • Applications: Used in pharmaceuticals and flavoring agents . No overlap with this compound’s electronic or polymer roles.

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